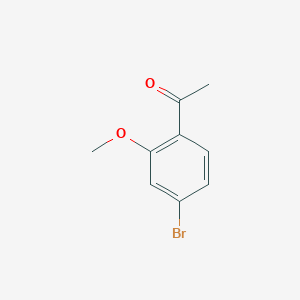

5-Bromo-2-ethoxypyridine-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

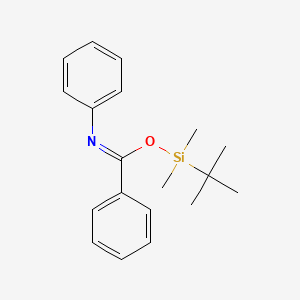

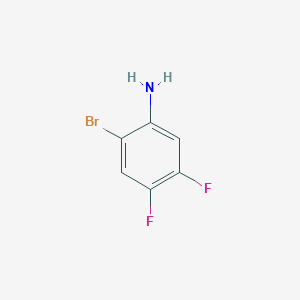

5-Bromo-2-ethoxypyridine-4-boronic acid is a useful research compound. Its molecular formula is C7H9BBrNO3 and its molecular weight is 245.87 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reaction Behavior

The bromo-derivatives of ethoxypyridines, including 5-bromo-2-ethoxypyridine, exhibit unique behaviors when reacted with certain chemicals. For instance, 5-bromo-3-ethoxypyridine does not undergo bromine substitution but instead sees its ethoxy group replaced by a hydroxyl group upon heating with aqueous hydrochloric acid (Hertog & Bruyn, 2010).

Synthesis of Fluoropyridines and Pyridones

5-Bromo-2-ethoxypyridine-4-boronic acid plays a critical role in the synthesis of 2-fluoropyridines and 2-pyridones. The process involves ortho-lithiation followed by a Suzuki reaction, leading to the production of various disubstituted fluoropyridines, which are then converted to pyridones (Sutherland & Gallagher, 2003).

Biomedical Applications

A chiral BODIPY-based fluorescent compound synthesized using 5-bromo-4,4-difluoro-3(S)-1-phenylethyl)amino BODIPY demonstrates potential in biomedical applications, including antibacterial and antioxidant activities (Alnoman et al., 2019).

Amination Reactions

The amination of bromo-derivatives like this compound can lead to the formation of various amino-ethoxypyridines. This process is crucial in the production of compounds with potential applications in different chemical synthesis pathways (Pieterse & Hertog, 2010).

Preparation of Acetylamino-Ethoxypyridine

The preparation of acetylamino-ethoxypyridine from this compound involves a series of reactions including bromination, ethoxylation, and acetylation, showcasing its versatility in organic synthesis (Hertog et al., 1948).

Boron-Dipyrromethene (BODIPY) Synthesis

This compound is used in the synthesis of novel boron compounds and BODIPY derivatives, which are important in the development of new materials and fluorescent probes (Ruman et al., 2009).

BrdU Suzuki-Miyaura Labelling

A chemical method for labeling cellular BrdU with fluorescent boronic acid probes utilizes a Suzuki-Miyaura reaction, demonstrating the compound's utility in biological and biochemical research (Yan et al., 2018).

Brassinosteroids Analysis

In analytical chemistry, 2-bromopyridine-5-boronic acid is used as a labeling reagent for brassinosteroids, enhancing detection sensitivity in plant samples, indicating its significance in agricultural and plant research (Huo et al., 2012).

Safety and Hazards

5-Bromo-2-ethoxypyridine-4-boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

(5-bromo-2-ethoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BBrNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPXRCAGOQMYBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462703 |

Source

|

| Record name | 5-Bromo-2-ethoxypyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612845-46-2 |

Source

|

| Record name | 5-Bromo-2-ethoxypyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.